molecular formula C18H13FN2O4 B11360320 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11360320
M. Wt: 340.3 g/mol
InChI Key: FBCZDUZHVITMKC-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxin ring fused with an oxazole ring, and it is substituted with a fluorophenyl group. Its intricate structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction of catechol derivatives with appropriate dihalides under basic conditions.

    Oxazole Ring Formation: The oxazole ring is synthesized via a cyclization reaction involving an α-haloketone and an amide. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: The final step involves coupling the benzodioxin and oxazole intermediates. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the oxazole ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a treatment for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for use in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(3-(1,3-benzodioxol-5-yl)acryloyl)-4-(3-chlorophenyl)piperazine
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione

Uniqueness

Compared to these similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of the benzodioxin and oxazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13FN2O4

Molecular Weight

340.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H13FN2O4/c19-12-2-4-13(5-3-12)20-18(22)14-10-16(25-21-14)11-1-6-15-17(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,22)

InChI Key

FBCZDUZHVITMKC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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